3-cyclohexanecarbonylpyridine

Description

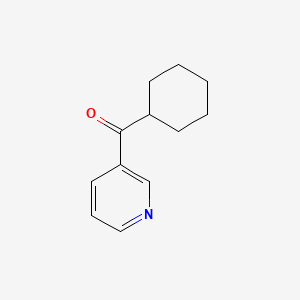

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFBHAGZHYODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484028 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-00-7 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Role Within Organic Synthesis Research

The primary role of 3-cyclohexanecarbonylpyridine in contemporary chemical research is that of a synthetic building block. biosynth.com Organic synthesis relies on the principle of constructing complex target molecules from smaller, more readily available precursors. msu.edu Compounds like this compound, which contain multiple functional groups and structural motifs, are valuable intermediates in multi-step synthetic pathways. youtube.com

The presence of both a heteroaromatic pyridine (B92270) ring and a non-aromatic carbocyclic cyclohexane (B81311) ring, linked by a reactive ketone group, provides chemists with several points for molecular modification. For instance, pyridyl ethyl ketone, a related compound, is utilized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com By analogy, this compound can be envisioned as a scaffold for developing new chemical entities. Its potential utility lies in its ability to introduce a specific combination of aromatic, aliphatic, and functional group characteristics into a larger molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 60148-00-7 bldpharm.com |

| Molecular Formula | C₁₂H₁₅NO bldpharm.com |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | cyclohexyl(pyridin-3-yl)methanone |

| Synonyms | Cyclohexyl 3-pyridyl ketone |

Structural Features and Their Implications for Reactivity and Research Potential

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for forging the bond between a pyridine ring and a carbonyl group often rely on classical organic reactions. These pathways, while foundational, have limitations regarding substrate scope, efficiency, and functional group tolerance.

Carboxylic Acid Derivative-Pyridine Coupling Approaches

A primary and direct route to this compound involves the acylation of a pyridine derivative with an activated form of cyclohexanecarboxylic acid. The classic Friedel-Crafts acylation, however, is generally ineffective for electron-deficient heterocycles like pyridine. youtube.comacs.org The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the nitrogen atom, creating a highly deactivated pyridinium (B92312) salt, which is resistant to electrophilic attack. youtube.comnih.gov

To circumvent this, modified approaches are necessary. One common strategy involves using a pre-metalated pyridine species. For instance, 3-halopyridines can be converted into organometallic reagents (e.g., Grignard or organolithium reagents) which can then react with a cyclohexanecarboxylic acid derivative, such as cyclohexanecarbonyl chloride. This approach inverts the polarity of the pyridine ring, making the 3-position nucleophilic.

Another established method is the reaction between a nicotinic acid ester (e.g., methyl nicotinate) and acetic acid at high temperatures over a metal oxide catalyst. While this produces 3-acetylpyridine, the principle can be adapted. prepchem.comgoogle.comgoogle.com Conceptually, reacting a nicotinate (B505614) ester with cyclohexanecarboxylic acid under similar conditions could yield the desired product, though selectivity and yield may be challenges.

Table 1: Comparison of Carboxylic Acid Derivative-Pyridine Coupling Approaches

| Method | Pyridine Precursor | Cyclohexane (B81311) Precursor | Key Transformation | Common Conditions |

|---|---|---|---|---|

| Organometallic Coupling | 3-Halopyridine (e.g., 3-Bromopyridine) | Cyclohexanecarbonyl chloride | Formation of Grignard/Organolithium reagent followed by nucleophilic acyl substitution | Mg or n-BuLi in aprotic solvent (THF, Et₂O), low temperature |

| High-Temp Ketone Synthesis | Nicotinic acid ester | Cyclohexanecarboxylic acid | Vapor-phase condensation over a solid catalyst | TiO₂/Na₂O catalyst, 400-500°C google.comgoogle.com |

Alternative Synthetic Routes and Precursors

Beyond direct coupling, alternative strategies assemble the target molecule from different starting materials. These routes offer flexibility and can overcome the limitations of direct acylation.

One prominent alternative begins with 3-cyanopyridine (B1664610). This precursor can undergo a Grignard reaction with cyclohexylmagnesium bromide. The initial addition forms an imine intermediate, which upon acidic hydrolysis, yields this compound. This method is advantageous as 3-cyanopyridine is readily available through processes like the ammoxidation of 3-picoline. chemicalbook.comgoogle.comgoogle.com

A second alternative involves the oxidation of the corresponding secondary alcohol, cyclohexyl(pyridin-3-yl)methanol (B1367085). This alcohol precursor can be synthesized by reacting 3-pyridinecarboxaldehyde (B140518) with cyclohexylmagnesium bromide. The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of standard oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or under milder conditions like a Swern or Dess-Martin oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions. libretexts.orgyoutube.com

Table 2: Overview of Alternative Synthetic Precursors and Routes

| Precursor | Key Reagent | Intermediate | Final Step |

|---|---|---|---|

| 3-Cyanopyridine | Cyclohexylmagnesium bromide | Magnesium imine salt | Acid Hydrolysis |

| Cyclohexyl(pyridin-3-yl)methanol | Oxidizing Agent (e.g., CrO₃, DMP) | N/A | Oxidation libretexts.org |

| 3-Pyridinecarboxaldehyde | Cyclohexylmagnesium bromide | Cyclohexyl(pyridin-3-yl)methanol | Oxidation |

Novel Synthetic Strategies and Method Development

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Recent advancements in catalysis and process technology offer powerful new tools for constructing molecules like this compound.

Catalytic Approaches in Synthesis (e.g., transition metal catalysis, organocatalysis)

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. For the synthesis of this compound, a palladium- or nickel-catalyzed cross-coupling reaction between a 3-halopyridine and a cyclohexyl-carbonyl equivalent is a highly viable modern strategy. For instance, a Negishi or Suzuki-Miyaura type coupling could be employed, using organozinc or organoboron reagents, respectively. These methods often proceed under milder conditions than traditional organometallic reactions and exhibit broad functional group tolerance. rsc.orgyoutube.com Rhodium-catalyzed reactions have also been shown to be effective for creating substituted pyridines and could be adapted for this purpose. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. N-Heterocyclic Carbenes (NHCs) are particularly noteworthy. NHCs can activate aldehydes to generate acyl anion equivalents (Breslow intermediates), which can then react with various electrophiles. nih.gov A conceptual NHC-catalyzed route could involve the coupling of 3-pyridinecarboxaldehyde with a cyclohexyl-based coupling partner. Furthermore, NHCs have been used in nickel-catalyzed cross-coupling reactions to form aryl ketones from aryl aldehydes and organozinc reagents, a strategy directly applicable to this synthesis. rsc.org

Table 3: Comparison of Novel Catalytic Approaches

| Catalysis Type | Catalyst Example | Precursors | Key Advantage |

|---|---|---|---|

| Transition Metal | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | 3-Halopyridine, Cyclohexyl organometallic reagent | High efficiency, broad substrate scope |

| Transition Metal | Nickel(II)/NHC complex | 3-Pyridinecarboxaldehyde, Cyclohexylzinc reagent | Direct use of aldehyde, chemoselectivity rsc.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | 3-Pyridinecarboxaldehyde, Electrophile | Metal-free, unique reactivity pathways (umpolung) chigroup.siteresearchgate.net |

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. This involves designing syntheses that maximize the incorporation of starting materials into the final product (atom economy), use less hazardous substances, and minimize waste. youtube.com

When evaluating the synthesis of this compound, the Grignard reaction with 3-cyanopyridine followed by hydrolysis is relatively atom-economical. However, it uses reactive organometallic reagents and organic solvents. The oxidation of cyclohexyl(pyridin-3-yl)methanol is a viable route, but traditional methods often use stoichiometric amounts of toxic heavy metals like chromium. libretexts.org A greener alternative would be to use catalytic aerobic oxidation.

Catalytic methods are inherently "greener" as they reduce the amount of waste generated. A transition-metal-catalyzed cross-coupling, for example, requires only a small amount of catalyst, which is often more environmentally benign than stoichiometric reagents. The choice of solvent is also critical; replacing chlorinated solvents with greener alternatives like 2-MeTHF or even water, where possible, significantly improves the environmental profile of the synthesis.

Table 4: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Route | Key Green Principle | Advantage | Disadvantage |

|---|---|---|---|

| Grignard + 3-Cyanopyridine | Atom Economy | High incorporation of atoms into the product. | Use of reactive Grignard reagents and ethereal solvents. |

| Alcohol Oxidation | Less Hazardous Synthesis researchgate.net | Can be performed with greener oxidants (e.g., O₂, H₂O₂ with catalyst). | Traditional methods use stoichiometric toxic metals (e.g., CrO₃). |

| Catalytic Cross-Coupling | Catalysis | Reduces waste by using sub-stoichiometric reagents. youtube.com | May involve precious metals and phosphine (B1218219) ligands. |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. This technology is particularly well-suited for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound via organometallic intermediates (e.g., Grignard or organolithium reagents) could be made significantly safer in a flow reactor. The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat transfer prevents thermal runaways. High-temperature gas-phase reactions, such as the catalytic condensation of a nicotinate ester, are also well-suited for continuous processing, allowing for better process control and higher throughput. Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates, thereby saving time, solvent, and resources.

Table 5: Batch vs. Flow Processing for Synthesis of this compound

| Parameter | Batch Processing | Flow Processing | Advantage of Flow |

|---|---|---|---|

| Safety | Higher risk with exothermic/hazardous reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. | Reduced risk of thermal runaway and exposure to hazardous materials. |

| Process Control | Difficult to maintain precise temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved reproducibility and potential for higher yields/selectivity. |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer periods ("scaling out"). | Faster process development and easier transition to production. |

| Automation | Can be automated, but often complex. | Readily integrated with automated pumps, sensors, and purification units. | Enables high-throughput screening and library synthesis. nih.gov |

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a significant building block in medicinal chemistry, often relies on the Friedel-Crafts acylation reaction. However, the inherent electron-deficient nature of the pyridine ring presents challenges to this classic electrophilic aromatic substitution, necessitating careful optimization of reaction conditions to achieve satisfactory yields and purity. Research into the acylation of pyridine and its derivatives has highlighted several critical parameters that can be manipulated to enhance reaction efficiency. These include the choice of catalyst, solvent, reaction temperature, and the nature of the acylating agent.

One of the primary challenges in the Friedel-Crafts acylation of pyridine is the propensity of the Lewis acid catalyst to coordinate with the nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic attack. Therefore, strategies to mitigate this effect are crucial. One common approach involves using a stoichiometric amount of the Lewis acid catalyst, as both the pyridine substrate and the resulting ketone product can form complexes with it.

Catalyst and Solvent Effects

The selection of an appropriate Lewis acid catalyst and solvent system is paramount for the successful synthesis of this compound. While aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts reactions, its strong Lewis acidity can lead to the aforementioned coordination issues with pyridine. Investigations into the acylation of related heterocyclic systems, such as imidazo[1,2-a]pyridines, have demonstrated the efficacy of AlCl₃, often requiring more than stoichiometric amounts to drive the reaction forward. nih.gov

The choice of solvent also plays a critical role. Non-polar, aprotic solvents are generally preferred for Friedel-Crafts acylations to avoid reaction with the catalyst and intermediates. In the context of acylating pyridine-like substrates, solvents must be carefully selected to ensure solubility of the reactants and compatibility with the reaction conditions.

Temperature and Reaction Time

Reaction temperature and duration are key variables that must be optimized to maximize the yield of this compound while minimizing the formation of byproducts. Typically, Friedel-Crafts acylations may require elevated temperatures to proceed at a reasonable rate, especially with deactivated substrates like pyridine. However, excessively high temperatures can lead to decomposition of the product or undesired side reactions. Therefore, a careful balance must be struck.

For instance, in the optimization of the acylation of imidazo[1,2-a]pyridine (B132010), a related nitrogen-containing heterocycle, reactions are often carried out at elevated temperatures for extended periods to ensure complete conversion. nih.gov Similar principles would apply to the synthesis of this compound, where a systematic study of the temperature profile would be necessary to identify the optimal conditions.

Illustrative Optimization of a Related Acylation Reaction

| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | DCE | 80 | 12 | 45 |

| 2 | AlCl₃ (2.2) | DCE | 80 | 12 | 78 |

| 3 | AlCl₃ (2.2) | Nitrobenzene (B124822) | 80 | 12 | 65 |

| 4 | AlCl₃ (2.2) | DCE | 100 | 6 | 82 |

| 5 | FeCl₃ (2.2) | DCE | 80 | 24 | 30 |

This table is a representative example based on optimization studies of related compounds and does not reflect actual experimental data for the synthesis of this compound.

The data in the table highlights that increasing the equivalents of the Lewis acid catalyst can significantly improve the yield (Entry 1 vs. 2). The choice of solvent also has a notable impact, with 1,2-dichloroethane (B1671644) (DCE) proving superior to nitrobenzene in this instance (Entry 2 vs. 3). Furthermore, optimizing the temperature and reaction time can lead to higher yields in a shorter duration (Entry 2 vs. 4). The evaluation of alternative Lewis acids, such as iron(III) chloride (FeCl₃), may result in lower efficacy (Entry 5). These findings underscore the importance of a systematic approach to optimizing each reaction parameter to develop an efficient synthesis of this compound.

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of this compound can be systematically understood by examining the characteristic reactions of each of its constituent parts.

The carbonyl group (C=O) is a primary site of reactivity in this compound due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.comox.ac.uk This fundamental principle of carbonyl chemistry opens up a variety of synthetic transformations. masterorganicchemistry.com

Nucleophilic Addition: A common reaction is the nucleophilic addition, where a nucleophile attacks the carbonyl carbon. savemyexams.comaklectures.com This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol upon workup. msu.eduyoutube.com Similarly, reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding secondary alcohol, cyclohexyl(pyridin-3-yl)methanol. libretexts.org

Condensation Reactions: The carbonyl group can also undergo condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions typically proceed via an initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

The general mechanism for nucleophilic addition to a carbonyl group can be summarized as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent or an added acid to give the final alcohol product. libretexts.org

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. The bulky cyclohexane ring may sterically hinder the approach of nucleophiles to some extent compared to less substituted ketones. ox.ac.uk

Here is a table summarizing typical nucleophilic addition reactions at the carbonyl group:

| Reagent | Nucleophile | Product Type | General Reaction |

| Grignard Reagent (R-MgX) | R⁻ | Tertiary Alcohol | C₆H₁₁(C₅H₄N)C=O + R-MgX → C₆H₁₁(C₅H₄N)C(R)OMgX → C₆H₁₁(C₅H₄N)C(R)OH |

| Organolithium (R-Li) | R⁻ | Tertiary Alcohol | C₆H₁₁(C₅H₄N)C=O + R-Li → C₆H₁₁(C₅H₄N)C(R)OLi → C₆H₁₁(C₅H₄N)C(R)OH |

| Sodium Borohydride (NaBH₄) | H⁻ | Secondary Alcohol | 4 C₆H₁₁(C₅H₄N)C=O + NaBH₄ → (C₆H₁₁(C₅H₄N)CHO)₄BNa → 4 C₆H₁₁CH(OH)C₅H₄N |

| Lithium Aluminum Hydride (LiAlH₄) | H⁻ | Secondary Alcohol | 4 C₆H₁₁(C₅H₄N)C=O + LiAlH₄ → (C₆H₁₁(C₅H₄N)CHO)₄AlLi → 4 C₆H₁₁CH(OH)C₅H₄N |

| Hydrogen Cyanide (HCN) | CN⁻ | Cyanohydrin | C₆H₁₁(C₅H₄N)C=O + HCN → C₆H₁₁(C₅H₄N)C(OH)CN |

The pyridine ring in this compound is a heteroaromatic system that can undergo several types of reactions. The nitrogen atom imparts a degree of deactivation to the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 3- and 5-positions relative to the nitrogen. Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, further activating the ring towards nucleophilic attack.

Electrophilic Substitution: While less reactive than benzene, the pyridine ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation under harsh conditions. The directing effect of the carbonyl group and the nitrogen atom will influence the regioselectivity of these reactions.

The cyclohexane ring is a saturated carbocyclic system that exists predominantly in a stable chair conformation to minimize angle and torsional strain. youtube.com The reactivity of the cyclohexane ring is generally limited to free-radical substitution reactions, as the C-H and C-C bonds are relatively strong and unreactive.

Conformational Analysis: The cyclohexane ring can undergo a "ring flip," where one chair conformation interconverts into another. youtube.comyoutube.comyoutube.com This process leads to the exchange of axial and equatorial positions of the substituents. youtube.com For the this compound molecule, the bulky pyridin-3-ylcarbonyl group will have a strong preference for the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. youtube.com

Free-Radical Halogenation: In the presence of UV light or a radical initiator, cyclohexane can undergo free-radical halogenation to introduce a halogen atom onto the ring. In the case of this compound, this reaction would likely lead to a mixture of halogenated products at various positions on the cyclohexane ring.

Directed Functionalization Strategies

Modern synthetic chemistry often focuses on developing methods for the selective functionalization of specific C-H bonds, a process known as C-H activation. tcichemicals.com These strategies offer a more efficient way to modify complex molecules like this compound.

Achieving regioselectivity and stereoselectivity in the functionalization of this compound is a significant synthetic challenge. khanacademy.org

Directed Metalation: The pyridine nitrogen can act as a directing group in ortho-metalation reactions. By coordinating to a strong base like an organolithium reagent, the nitrogen atom can direct the deprotonation of the C-H bond at the 2-position of the pyridine ring. The resulting organometallic intermediate can then be trapped with various electrophiles.

Substrate-Controlled Stereoselectivity: In reactions involving the creation of new stereocenters, for example, during the reduction of the carbonyl group or addition of an organometallic reagent, the existing stereochemistry of the molecule can influence the stereochemical outcome of the reaction. The bulky cyclohexane and pyridine groups can direct the approach of reagents from the less sterically hindered face of the molecule.

C-H bond activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and environmentally friendly approach compared to traditional methods that require pre-functionalized substrates. tcichemicals.comwikipedia.org

Transition Metal-Catalyzed C-H Activation: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used for C-H activation. tcichemicals.comnih.gov In the context of this compound, the pyridine nitrogen can serve as an effective directing group to guide the metal catalyst to a specific C-H bond, often at the ortho-position of the pyridine ring or potentially at a C-H bond on the cyclohexane ring via a cyclometalation process. tcichemicals.com

For example, a palladium catalyst might coordinate to the pyridine nitrogen, facilitating the oxidative addition of a nearby C-H bond to the metal center. This organometallic intermediate can then participate in various coupling reactions, such as arylation, alkylation, or alkenylation. The mechanism often involves the formation of a five- or six-membered cyclometalated intermediate. rutgers.edu The use of transient directing groups is also an emerging strategy in C-H activation, which could be applicable to this system. nih.gov

The general cycle for a directed C-H activation/functionalization reaction can be depicted as:

Coordination: The directing group (in this case, the pyridine nitrogen) coordinates to the metal catalyst.

C-H Activation: The metal center cleaves a nearby C-H bond, forming a cyclometalated intermediate.

Functionalization: The organometallic intermediate reacts with a coupling partner (e.g., an aryl halide).

Reductive Elimination: The final product is released, and the catalyst is regenerated.

Research in this area aims to control the regioselectivity of C-H activation, targeting specific C-H bonds on either the pyridine or the cyclohexane moiety, which remains an active area of investigation.

Advanced Spectroscopic Characterization Techniques in Research on 3 Cyclohexanecarbonylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-cyclohexanecarbonylpyridine is expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclohexyl group. The aromatic protons on the pyridine ring, being in an electron-deficient environment, would appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be characteristic of a 3-substituted pyridine ring.

The protons of the cyclohexyl ring would be found in the upfield region, generally between δ 1.0 and 4.0 ppm. The proton on the carbon adjacent to the carbonyl group (the α-proton) is expected to be the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the carbonyl group, likely appearing as a multiplet around δ 3.0-3.5 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring would produce a complex series of overlapping multiplets at higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.9 | Doublet of doublets |

| Pyridine H-6 | ~8.7 | Doublet of doublets |

| Pyridine H-4 | ~8.1 | Doublet of triplets |

| Pyridine H-5 | ~7.4 | Doublet of doublets |

| Cyclohexyl α-H | ~3.2 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift in the range of δ 195-205 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-155 ppm), while the sp³-hybridized carbons of the cyclohexyl ring would be found in the upfield region (δ 25-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~202 |

| Pyridine C-2 | ~153 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~133 |

| Pyridine C-5 | ~123 |

| Cyclohexyl α-C | ~46 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal correlations between coupled protons, helping to trace the connectivity within the pyridine and cyclohexyl spin systems. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which is expected in the region of 1680-1700 cm⁻¹. The precise position of this band can provide insights into the electronic environment of the carbonyl group. Other significant absorptions would include those for the C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic cyclohexyl group (around 2850-2950 cm⁻¹). Vibrations associated with the C=N and C=C bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2950 | Strong |

| Carbonyl C=O Stretch | 1680-1700 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands corresponding to the various functional groups. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=O stretching vibration would also be present, though its intensity can vary. The aliphatic C-H stretching and bending modes of the cyclohexyl group would also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₅NO), the molecular weight is approximately 189.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 189.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a pyridinoyl cation (m/z 106) or a cyclohexylcarbonyl cation. Further fragmentation of the pyridine-containing ion could lead to the loss of CO to give a pyridine cation (m/z 78). The cyclohexyl ring could also undergo fragmentation, leading to the loss of neutral molecules like ethene.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 189 | [C₁₂H₁₅NO]⁺ (Molecular Ion) |

| 106 | [C₅H₄NCO]⁺ |

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystal. libretexts.org For an organic compound like this compound, which may exist as a crystalline solid, single-crystal X-ray diffraction offers an unparalleled level of structural detail. acs.orgjst.go.jp This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously measured. libretexts.org

The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. This ultimately reveals the three-dimensional arrangement of the atoms within the molecule, including bond lengths, bond angles, and torsional angles. Such data is fundamental for understanding the molecule's conformation in the solid state.

For this compound, X-ray diffraction analysis would provide definitive information on the relative orientation of the cyclohexyl ring and the pyridine ring. It would also precisely characterize the geometry of the carbonyl group that links these two moieties. The resulting structural data is typically presented in a crystallographic information file (CIF) and can be summarized in tables detailing atomic coordinates and geometric parameters.

Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z (molecules/unit cell) | 4 |

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. pharmatutor.org The wavelength of light absorbed corresponds to the energy difference between these electronic states.

The structure of this compound contains two key chromophores—the pyridine ring and the carbonyl group (C=O)—which are expected to give rise to characteristic electronic absorptions. The pyridine ring, an aromatic system, undergoes π → π* transitions, which are typically strong absorptions. cutm.ac.in The carbonyl group exhibits both a strong π → π* transition at shorter wavelengths and a weaker, symmetry-forbidden n → π* transition at longer wavelengths. pharmatutor.orgjove.com The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. cutm.ac.in

The UV-Vis spectrum of this compound would likely display absorption bands corresponding to these transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the molecule's electronic structure. For instance, the conjugation between the carbonyl group and the pyridine ring could lead to a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to non-conjugated analogues.

Illustrative UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~245 | ~15,000 |

| n → π | ~285 | ~50 |

Synthesis and Academic Investigation of 3 Cyclohexanecarbonylpyridine Derivatives and Analogs

Design Principles for Derivative Synthesis

The design of derivatives of 3-cyclohexanecarbonylpyridine is guided by fundamental principles of medicinal and materials chemistry. The goal is to create new molecules with tailored electronic, steric, and conformational properties. Strategies often involve modifying the two primary components of the molecule: the cyclohexane (B81311) ring and the pyridine (B92270) ring. These modifications are planned to probe the chemical space around the parent molecule, leading to a deeper understanding of its structure-property relationships.

Structural Modification Strategies at the Cyclohexane Moiety

Strategies for modifying the cyclohexane moiety include:

Introduction of Substituents : Alkyl, aryl, or functional groups can be introduced at various positions on the cyclohexane ring. These substitutions can serve to sterically hinder or electronically influence the adjacent carbonyl group and, by extension, the pyridine ring.

Conformational Locking : Introducing bulky substituents or creating fused ring systems can "lock" the cyclohexane ring into a specific conformation. This is particularly useful for studying how the spatial orientation of the cyclohexane group relative to the pyridine ring affects molecular interactions.

Functionalization of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. Functionalization of the pyridine ring in derivatives of this compound is a primary strategy for modulating its electronic properties, solubility, and potential for intermolecular interactions.

Key functionalization strategies include:

C-H Functionalization : Direct C-H functionalization is an atom-economical approach to introduce substituents onto the pyridine ring. nih.govnih.gov Traditional methods often favor substitution at the 2- or 4-positions due to the electronic nature of the pyridine ring. researchgate.net However, recent advances have enabled more effective functionalization at the 3- and 5-positions (meta-functionalization) through methods like the use of directing groups or temporary dearomatization techniques. researchgate.net

Halogenation : Introduction of halogen atoms provides a handle for further transformations, such as cross-coupling reactions, to introduce a wide variety of other functional groups.

Introduction of Amino, Hydroxy, and Alkoxy Groups : These groups can significantly alter the electronic nature of the pyridine ring and introduce hydrogen bonding capabilities, which can influence solid-state packing and solubility.

The table below summarizes common C-H functionalization approaches for pyridine rings.

| Functionalization Position | Method | Catalyst/Reagent Example | Reference |

| C2 (ortho) | Metal-catalyzed C-H activation | Rh(I) complexes | nih.gov |

| C3 (meta) | Reductive dearomatization/electrophile trapping | Borane catalysts | researchgate.net |

| C4 (para) | N-functionalization followed by addition | Bulky N-substituents | researchgate.net |

Isomeric and Positional Analog Studies

Studying these isomers allows researchers to:

Evaluate the effect of the carbonyl group's position on the basicity of the pyridine nitrogen.

Understand how the different steric environments of the 2-, 3-, and 4-positions influence reactivity and intermolecular interactions.

Compare the photophysical and electronic properties that arise from the different conjugation pathways in each isomer.

Advanced Synthetic Approaches to Novel Derivatives

The synthesis of novel this compound derivatives increasingly relies on modern synthetic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Advanced synthetic strategies include:

Cross-Coupling Reactions : Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, allowing for the attachment of various substituents to the pyridine ring.

Multi-component Reactions : These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency. For example, three-component condensations involving β-dicarbonyl compounds can be used to synthesize pyridine derivatives. osi.lv

Intramolecular Cyclizations : Rhodium-catalyzed intramolecular C-H functionalization can be used to create complex, multicyclic pyridine derivatives by cyclizing a pyridine with a tethered alkene. nih.gov This approach provides a pathway to novel fused-ring systems.

Role of 3 Cyclohexanecarbonylpyridine As a Synthetic Intermediate in Advanced Organic Synthesis

Catalytic Applications and Ligand Design

Ligand Design for Metal-Catalyzed Reactions

Similarly, information on the use of 3-cyclohexanecarbonylpyridine as a foundational structure for ligand design in metal-catalyzed reactions is absent from published research. There are no documented instances of this compound being modified to create ligands for specific catalytic transformations, nor are there any theoretical or experimental studies on its potential coordination chemistry or influence on the steric and electronic properties of a catalytic center.

Emerging Research Frontiers and Future Directions for 3 Cyclohexanecarbonylpyridine

Integration with Flow Chemistry and Automation for High-Throughput Research

Currently, there is no specific research available demonstrating the integration of flow chemistry and automation for the high-throughput synthesis or analysis of 3-cyclohexanecarbonylpyridine. In principle, continuous flow processes could offer benefits such as improved reaction control, enhanced safety, and the potential for rapid library synthesis of analogous compounds. Automated systems would enable high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst, and reagent stoichiometry) to optimize the synthesis of this compound derivatives. However, the application of these techniques to this specific molecule remains an area for future exploration.

Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Sustainable Synthesis and Application Development

While the principles of green chemistry are broadly encouraged in chemical synthesis, there is a lack of specific research focused on developing sustainable and environmentally benign methods for the synthesis of this compound. Future research could explore the use of renewable starting materials, greener solvents, and catalytic methods to reduce the environmental impact of its production. The development of more sustainable synthetic routes is crucial for the long-term viability and application of this compound.

Q & A

Q. What are the standard protocols for synthesizing 3-cyclohexanecarbonylpyridine?

Methodological Answer: Synthesis typically involves condensation reactions between cyclohexanecarbonyl derivatives and pyridine precursors. A common approach is the Claisen-Schmidt condensation, using a base catalyst (e.g., NaOH or KOH) under reflux conditions. For example, reacting cyclohexanecarbonyl chloride with 3-aminopyridine in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Ensure characterization via H/C NMR and FT-IR to confirm structural integrity .

Q. Which analytical techniques are most effective for confirming the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment. Pair this with nuclear magnetic resonance (NMR) spectroscopy to verify absence of impurities in H and C spectra. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) offers definitive structural validation. Always include melting point analysis as a supplementary purity metric .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid skin contact due to potential irritant properties. Store in airtight containers away from light and moisture. Waste disposal must follow institutional guidelines for organic compounds, with segregation of aqueous and organic residues. Consult Safety Data Sheets (SDS) for compound-specific hazards .

Q. How should synthesis and characterization data be documented for publication?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section: Detail reagents, solvents, and equipment (e.g., "Synthesis was performed under nitrogen using Schlenk techniques").

- Characterization: Report NMR chemical shifts, coupling constants, and MS data in tabular form.

- Supplementary Information: Include raw spectral data, chromatograms, and crystallographic files (if applicable). Cross-reference all data in the main text .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst concentration, reaction time). For instance, use a central composite design to identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR. If byproducts persist, consider alternative catalysts (e.g., Lewis acids like AlCl) or solvent systems (e.g., DMF for polar intermediates). Mechanistic studies via density functional theory (DFT) can predict competing pathways .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Cross-validate with complementary techniques:

- If NMR signals suggest impurities, use 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Discrepancies between experimental and computational IR spectra may indicate conformational flexibility; perform variable-temperature NMR or molecular dynamics simulations.

- For ambiguous mass spectra, employ high-resolution MS (HRMS) to distinguish isobaric species. Document all anomalies and propose plausible explanations (e.g., solvent adducts) .

Q. What strategies improve regioselectivity when synthesizing derivatives of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Directed Ortho-Metalation: Use directing groups (e.g., amides) to control functionalization positions.

- Catalytic Control: Transition-metal catalysts (Pd, Cu) enable selective cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions). Validate selectivity via NOESY NMR or XRD .

Q. How to address discrepancies between computational predictions and experimental reactivity?

Methodological Answer: Reassess computational models by:

- Solvent Effects: Include implicit/explicit solvent models in DFT calculations.

- Conformational Sampling: Use molecular dynamics to explore non-equilibrium states.

- Experimental Validation: Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe mechanistic assumptions. Publish negative results to inform future modeling efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.